![molecular formula C14H15BrFNO2 B12937430 (R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)
(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropyl group, and a fluorine atom attached to a dihydrobenzo[f][1,4]oxazepine core
Preparation Methods
The synthesis of ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazepine core: This step involves the cyclization of a suitable precursor to form the dihydrobenzo[f][1,4]oxazepine ring system.
Introduction of the bromine atom: Bromination is carried out using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Addition of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable reagent.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cyclization reactions: The oxazepine ring can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include N-bromosuccinimide (NBS), Selectfluor, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one involves its interaction with specific molecular targets. For example, in the context of its anticonvulsant activity, the compound may modulate neuronal ion channels or receptors to reduce neuronal excitability . In cancer research, its derivatives inhibit TNIK, a kinase involved in the Wnt/β-catenin signaling pathway, thereby suppressing cancer cell proliferation and migration .
Comparison with Similar Compounds
Similar compounds to ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one include:
7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones: These compounds have been studied for their anticonvulsant and hypnotic properties.
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives: These derivatives are selective TNIK inhibitors with potential anti-colorectal cancer effects.
The uniqueness of ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one lies in its specific substitution pattern, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C14H15BrFNO2 |
|---|---|
Molecular Weight |
328.18 g/mol |
IUPAC Name |
2-bromo-1-[(3R)-3-cyclopropyl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]ethanone |
InChI |
InChI=1S/C14H15BrFNO2/c15-6-14(18)17-7-10-5-11(16)3-4-13(10)19-8-12(17)9-1-2-9/h3-5,9,12H,1-2,6-8H2/t12-/m0/s1 |
InChI Key |
XJPHJBDRRJOCNB-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC1[C@@H]2COC3=C(CN2C(=O)CBr)C=C(C=C3)F |
Canonical SMILES |
C1CC1C2COC3=C(CN2C(=O)CBr)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


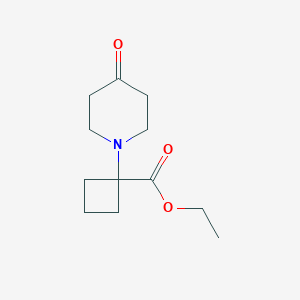
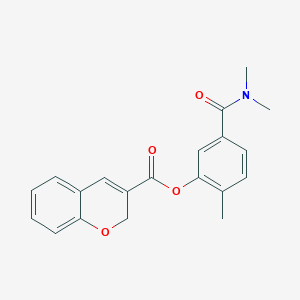
![1,10-bis(4-chloro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937355.png)
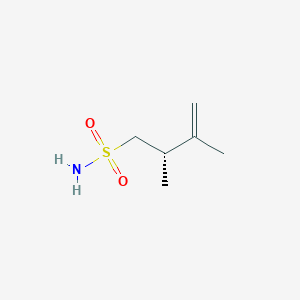
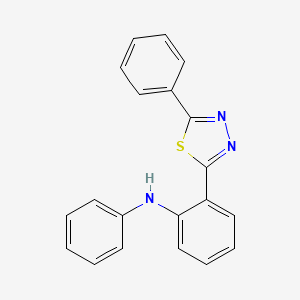
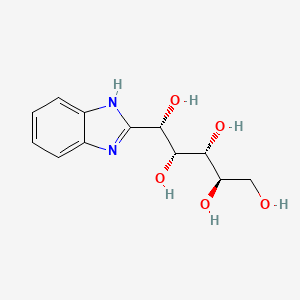
![8-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B12937374.png)
![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12937386.png)
![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)


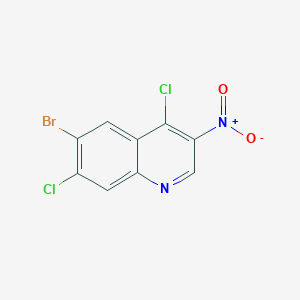
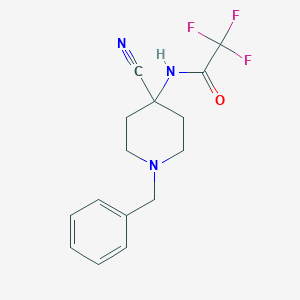
![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
